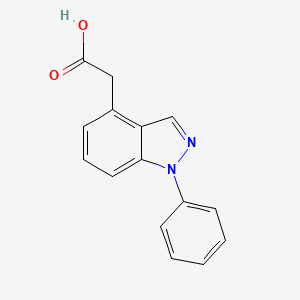

2-(1-phenylindazol-4-yl)acetic Acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36751-51-6 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-(1-phenylindazol-4-yl)acetic acid |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)9-11-5-4-8-14-13(11)10-16-17(14)12-6-2-1-3-7-12/h1-8,10H,9H2,(H,18,19) |

InChI Key |

ANSPWBWZNBSLAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC(=C3C=N2)CC(=O)O |

Origin of Product |

United States |

The Indazole Core: a Cornerstone of Medicinal Chemistry

The indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structural motif of immense importance in drug discovery and development. nih.govpnrjournal.com Its significance stems from its ability to serve as a versatile scaffold for the synthesis of a wide array of biologically active compounds. nih.gov The arrangement of nitrogen atoms within the pyrazole ring allows for various substitution patterns, leading to a diverse range of pharmacological activities. researchgate.net

Indazole derivatives have demonstrated a broad spectrum of therapeutic potential, exhibiting properties such as:

Anticancer: Compounds containing the indazole nucleus are key components in several approved anticancer drugs, including Niraparib and Pazopanib. nih.gov They often function as kinase inhibitors, interfering with cell signaling pathways crucial for tumor growth and proliferation. pnrjournal.com

Anti-inflammatory: The indazole scaffold is found in non-steroidal anti-inflammatory drugs (NSAIDs) like Benzydamine, highlighting its role in modulating inflammatory responses. pnrjournal.com

Antimicrobial: Researchers have successfully synthesized indazole derivatives with notable antibacterial and antifungal activities. nih.gov

Neurological Applications: The structural framework of indazoles has been explored for developing treatments for conditions like chronic pain and for agents with antipsychotic properties. nih.gov

The stability of the 1H-indazole tautomer, the more predominant form, coupled with its capacity for diverse functionalization, makes the indazole core a highly attractive starting point for the design of novel therapeutic agents. nih.gov

Situating 2 1 Phenylindazol 4 Yl Acetic Acid in the Research Landscape

Within the extensive family of indazole derivatives, 2-(1-phenylindazol-4-yl)acetic acid represents a specific area of investigation. The introduction of a phenyl group at the N1 position and an acetic acid moiety at the C4 position of the indazole ring creates a unique chemical entity with distinct properties. The phenylacetic acid substructure itself is a known pharmacophore found in various biologically active molecules, including some with anti-inflammatory and analgesic effects.

Research into analogous structures, such as other phenylacetic acid derivatives, has revealed a range of biological activities. For instance, various substituted phenylacetic acids have been investigated for their potential as cyclooxygenase (COX) inhibitors, a key target in anti-inflammatory therapy. nih.gov The synthesis and biological evaluation of numerous phenylacetic acid derivatives have been reported, showcasing activities from antibacterial to potential anticancer applications. asianpubs.orgmdpi.com

The combination of the privileged indazole scaffold with the biologically relevant phenylacetic acid moiety in this compound suggests a promising avenue for discovering new compounds with potential therapeutic value.

Future Research Horizons for 2 1 Phenylindazol 4 Yl Acetic Acid

Evolution of Indazole Core Synthesis Methodologies

The indazole core is a privileged scaffold in drug discovery, and its synthesis has been a subject of extensive research. The development of new synthetic methods has been driven by the need for efficiency, regioselectivity, and functional group tolerance.

Palladium-Catalyzed and Copper-Mediated Cyclization Approaches

Transition metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. Palladium and copper catalysts, in particular, have been instrumental in developing efficient and regioselective routes to N-substituted indazoles.

Palladium-catalyzed methods often involve the intramolecular amination of aryl halides. For instance, the cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones provides a direct route to 1-aryl-1H-indazoles. The choice of phosphine (B1218219) ligands is crucial in these reactions, with chelating phosphines often providing the best yields. Another palladium-catalyzed approach is the direct C-H activation and functionalization of pyrazoles to construct the fused benzene (B151609) ring of the indazole system.

Copper-catalyzed reactions, reminiscent of the classic Ullmann condensation, offer a more economical alternative to palladium. A general and efficient one-step synthesis of 1-aryl-1H-indazoles involves the copper-catalyzed reaction of 2-haloarylcarbonylic compounds with arylhydrazines. researchgate.netorganic-chemistry.orgwikipedia.org This method proceeds via an initial N-arylation followed by intramolecular dehydration and is notable for not requiring a ligand, which simplifies the reaction conditions. researchgate.netorganic-chemistry.orgwikipedia.org Copper(I) iodide (CuI) and copper(I) oxide (CuO) are commonly used catalysts for these transformations. rsc.org A ligand-free copper-catalyzed intramolecular Ullmann-type coupling has also been reported for the synthesis of 1-aryl-1H-indazoles from o-halogenated aryl aldehydes or ketones and aryl hydrazines. rsc.org

| Catalyst System | Starting Materials | Product Type | Key Features |

| Palladium/Phosphine Ligand | 2-Bromoaldehydes and arylhydrazines | 1-Aryl-1H-indazoles | Good to high yields, ligand-dependent |

| Copper(I) Oxide (CuO) | 2-Haloaryl ketones and arylhydrazines | 1-Aryl-1H-indazoles | One-step, regioselective, ligand-free |

| Copper(I) Iodide (CuI) | N-acyl-N'-substituted hydrazines and 2-bromoarylcarbonylic compounds | 1-Aryl-1H-indazoles | Regioselective coupling |

Advanced Ring-Closing Reactions (e.g., Davis-Beirut Reaction, [3+2] Dipolar Cycloadditions)

Beyond metal-catalyzed cyclizations, a number of powerful ring-closing reactions have been developed for indazole synthesis. The Davis-Beirut reaction is a notable example, providing a route to 2H-indazoles through the N,N-bond forming heterocyclization of o-nitrobenzylamines or related precursors. nsf.gov This reaction can be catalyzed by either acid or base and proceeds through a key nitroso imine intermediate. nsf.govnih.gov While historically used for 2H-indazoles, modifications can lead to 1H-indazoles. nsf.gov However, the synthesis of N-aryl 2H-indazoles can be challenging due to competing reaction pathways. nih.govrasayanjournal.co.innih.govnih.gov

[3+2] Dipolar cycloadditions represent another elegant strategy for constructing the indazole ring system. The reaction of arynes with diazo compounds or sydnones can produce indazoles with high efficiency and selectivity. youtube.comslideshare.netnih.gov Specifically, the [3+2] cycloaddition of arynes and sydnones is a rapid and efficient method for the synthesis of 2H-indazoles under mild conditions. youtube.comslideshare.netucla.edu This reaction proceeds via a bicyclic adduct that spontaneously extrudes carbon dioxide to form the aromatic 2H-indazole. youtube.comucla.edu Similarly, the reaction of arynes with diazo compounds can lead to 1H-indazoles through the rearrangement of an initial 3H-indazole intermediate. mdpi.com

Regioisomeric Control in Indazole Synthesis

A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the N-alkylation or N-arylation, as reactions can occur at either the N-1 or N-2 position. The thermodynamic stability generally favors the 1H-indazole tautomer. researchgate.net

Several strategies have been developed to achieve regioselective synthesis. The choice of starting materials and reaction conditions plays a crucial role. For instance, the copper-catalyzed reaction of 2-haloaryl ketones with arylhydrazines regioselectively yields 1-aryl-1H-indazoles. researchgate.netorganic-chemistry.orgwikipedia.org In N-alkylation reactions, the choice of base and solvent can significantly influence the N-1/N-2 ratio. researchgate.net For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N-1 alkylation. researchgate.net The steric and electronic properties of substituents on the indazole ring also impact the regioselectivity. researchgate.netnih.gov For instance, substituents at the C-7 position can direct alkylation to the N-2 position. researchgate.net In some cases, thermodynamic equilibration can be exploited to favor the more stable N-1 substituted product. researchgate.net

Tailored Synthesis of Indazole Acetic Acid Scaffolds

The synthesis of the target molecule, this compound, requires not only the formation of the 1-phenylindazole core but also the specific introduction of an acetic acid group at the C-4 position.

N-N Bond Formation Reactions for Substituted Indazole Acetic Acids

A novel approach for the synthesis of indazole acetic acid scaffolds involves cascade N-N bond-forming reactions. One such method utilizes the base-mediated condensation of 3-amino-3-(2-nitroaryl)propanoic acids. Depending on the nucleophile or solvent used, this reaction can yield different indazole acetic acid derivatives. While this method has been successfully applied to the synthesis of various substituted indazole acetic acids, it primarily yields 2-(1H-indazol-3-yl)acetic acid derivatives.

Regioselective Functionalization and Substituent Control in Acetic Acid Derivatives

Directly synthesizing this compound is challenging, and multi-step approaches are often necessary. A plausible strategy involves the initial synthesis of a 1-phenylindazole core, followed by functionalization at the C-4 position.

One potential route starts with the synthesis of 1-phenyl-1H-indazole-4-carbaldehyde. The aldehyde can then be converted to the corresponding acetic acid through various established methods. For example, a Wittig reaction with a suitable phosphonium (B103445) ylide could introduce a carbon-carbon double bond, which can then be oxidatively cleaved to the carboxylic acid. Alternatively, the aldehyde can be reduced to the corresponding alcohol, (1-phenyl-1H-indazol-4-yl)methanol, which is then oxidized to the carboxylic acid.

Another powerful strategy for introducing the acetic acid side chain is through the Arndt-Eistert homologation. organic-chemistry.orgwikipedia.orgyoutube.com This reaction sequence allows for the one-carbon chain extension of a carboxylic acid. Thus, starting from 1-phenyl-1H-indazole-4-carboxylic acid, treatment with a diazomethane (B1218177) source would form a diazoketone, which upon Wolff rearrangement and subsequent hydrolysis, would yield the desired this compound. organic-chemistry.orgwikipedia.orgyoutube.com

Modern cross-coupling reactions also offer a viable pathway. Starting from a 4-halo-1-phenylindazole, a palladium-catalyzed Heck reaction with an acrylate (B77674) ester could be employed to introduce the two-carbon chain, followed by hydrolysis to the carboxylic acid. chemicalbook.com Similarly, a Sonogashira coupling with a protected acetylene, followed by hydration and oxidation, could also lead to the target molecule. bohrium.com Direct C-H functionalization at the C-4 position of the 1-phenylindazole ring, for example through a palladium-catalyzed acetoxylation, followed by hydrolysis and further elaboration, represents another advanced synthetic route. nih.gov

Green Chemistry Principles in Indazole Acetic Acid Synthesis (e.g., Microwave-Assisted Protocols)

The application of green chemistry principles to the synthesis of indazole acetic acids aims to reduce the environmental impact of chemical processes by using less hazardous substances, minimizing waste, and improving energy efficiency. A prominent green approach is the use of microwave-assisted organic synthesis (MAOS), which can significantly shorten reaction times and increase yields compared to conventional heating methods. researchgate.netijpbs.com

One notable microwave-assisted method for synthesizing indazole acetic acid scaffolds involves the cyclization of 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.netdiva-portal.org By heating these precursors with a suitable nucleophile or solvent under basic conditions and microwave irradiation, a variety of indazole acetic acid derivatives can be conveniently prepared. researchgate.netresearchgate.net For instance, the reaction of 3-amino-3-(2-nitrophenyl)propanoic acid with different alcohols under microwave heating can yield various 2-alkoxyacetic acid derivatives. researchgate.netdiva-portal.org The choice of the alcohol solvent can direct the reaction to produce unsubstituted, hydroxy, or alkoxy indazole acetic acid derivatives. researchgate.net

The table below summarizes the microwave-assisted synthesis of various indazole acetic acids from substituted 3-amino-3-(2-nitrophenyl)propanoic acids and different alcohols. researchgate.netdiva-portal.org

| Starting Material | Alcohol | Product | Yield (%) |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Methanol | 2-(1-methoxyindazol-4-yl)acetic acid | 75 |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanol | 2-(1-ethoxyindazol-4-yl)acetic acid | 82 |

| 3-amino-3-(4-chloro-2-nitrophenyl)propanoic acid | Methanol | 2-(6-chloro-1-methoxyindazol-4-yl)acetic acid | 78 |

| 3-amino-3-(2-nitro-4-(trifluoromethyl)phenyl)propanoic acid | Methanol | 2-(1-methoxy-6-(trifluoromethyl)indazol-4-yl)acetic acid | 71 |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanolamine (B43304) | 2-(1H-indazol-4-yl)acetic acid | 85 |

This data is illustrative and based on findings from referenced literature.

Other green chemistry approaches for indazole synthesis include the use of environmentally benign catalysts and solvents. For example, citric acid has been used as a green mediator for the regioselective synthesis of N-alkylated indazoles. researchgate.net The use of natural catalysts, such as lemon peel powder, in combination with solvents like dimethyl sulfoxide (B87167) (DMSO), has also been reported for the synthesis of 1H-indazoles. researchgate.net These methods align with the principles of green chemistry by utilizing renewable resources and avoiding hazardous reagents.

Derivatization and Structural Diversification Techniques for this compound Analogs

The structural diversification of this compound is crucial for exploring its structure-activity relationships. The carboxylic acid moiety and the indazole ring are the primary sites for derivatization.

The carboxylic acid group can be readily converted into a variety of functional groups, such as esters and amides. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.comchemguide.co.uk The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. chemguide.co.uk

Amide derivatives can be synthesized through amide coupling reactions. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form the corresponding amide. researchgate.net

The indazole ring itself offers several positions for modification. For instance, N-alkylation at the N-1 or N-2 position can be achieved by reacting the indazole with an alkyl halide in the presence of a base. mdpi.com Furthermore, carbon-carbon bond-forming reactions, such as the Suzuki coupling, can be employed to introduce aryl or other substituents onto the indazole core. mdpi.com This involves the reaction of a halo-indazole with a boronic acid in the presence of a palladium catalyst. mdpi.com

The following table outlines some derivatization techniques for creating analogs of this compound.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄), Heat | Ester |

| Amide Coupling | Amine, Coupling agents (e.g., EDC, HOBt) | Amide |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl Indazole |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted Indazole |

This table provides a general overview of common derivatization strategies.

General Strategies for Indazole-Containing Compound Synthesis

A variety of synthetic strategies have been developed for the construction of the indazole ring system. The choice of method often depends on the desired substitution pattern on the indazole core.

One common approach is the cyclization of o-substituted anilines. For example, the reaction of 2-methylanilines with sodium nitrite (B80452) followed by intramolecular cyclization can yield indazole derivatives. researchgate.net Another widely used method involves the condensation of o-fluorobenzaldehydes or their corresponding O-methyloximes with hydrazine (B178648). acs.org The use of O-methyloximes can prevent the competing Wolff-Kishner reduction, which is sometimes observed with the free aldehydes. acs.org

Transition metal-catalyzed reactions have also emerged as powerful tools for indazole synthesis. The palladium-catalyzed Suzuki coupling of a halo-indazole with a boronic acid is a versatile method for introducing aryl substituents at various positions of the indazole ring. mdpi.com

The table below summarizes some general strategies for the synthesis of indazole-containing compounds.

| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Product Type |

| Diazotization and Cyclization | 2-Methylanilines, Sodium nitrite | Acid | N-Substituted Indazoles |

| Condensation with Hydrazine | o-Fluorobenzaldehydes or their O-methyloximes | Hydrazine | 1H-Indazoles |

| Suzuki Coupling | Halo-indazoles, Arylboronic acids | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted Indazoles |

| Cyclization of o-aminobenzonitriles | o-Aminobenzonitriles, Organometallic reagents | Copper catalyst | 1H-Indazoles |

This table highlights some of the diverse methods available for synthesizing the indazole scaffold.

High-Resolution Spectroscopic Methods for Structural Confirmation

High-resolution spectroscopic techniques are indispensable for elucidating the molecular structure of this compound, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the indazole core, the phenyl ring, and the acetic acid moiety. The aromatic region (typically δ 7.0-8.5 ppm) would display a complex pattern of multiplets corresponding to the protons on both the indazole and the phenyl rings. The methylene (B1212753) protons of the acetic acid group would likely appear as a singlet around δ 3.7-4.0 ppm. The carboxylic acid proton would be observed as a broad singlet at a downfield chemical shift (δ 10-13 ppm).

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons of the indazole and phenyl rings (in the 110-150 ppm range), and the methylene carbon of the acetic acid group (around 40-50 ppm).

A hypothetical ¹H and ¹³C NMR data table based on related structures is presented below:

| Atom | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| Carboxylic Acid (COOH) | 10.0 - 13.0 (s, 1H) | 172.0 - 175.0 |

| Methylene (CH₂) | 3.8 - 4.2 (s, 2H) | 40.0 - 45.0 |

| Indazole Ring Protons | 7.2 - 8.2 (m) | 110.0 - 145.0 |

| Phenyl Ring Protons | 7.3 - 7.8 (m) | 120.0 - 140.0 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

MS: A standard mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the bond between the methylene group and the indazole ring.

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental formula (C₁₅H₁₂N₂O₂).

| Technique | Expected Information | Hypothetical Value |

| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺ | m/z 252.27 |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass [M+H]⁺ | 253.0977 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A sharp, strong absorption around 1700-1750 cm⁻¹ would correspond to the C=O stretch of the carbonyl group. Absorptions in the 1450-1600 cm⁻¹ region would be due to C=C stretching in the aromatic rings.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carbonyl) | 1700 - 1750 | Sharp, Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Sharp |

| C-N Stretch | 1300 - 1350 | Medium |

X-ray Crystallography for Solid-State Structural Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. While no specific crystal structure data has been published for this compound, related indazole structures have been successfully analyzed by this method. echemi.com

Advanced Surface and Bulk Characterization for Material Interactions (e.g., XPS, SEM)

While not standard for routine characterization, techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) could provide valuable information about the material properties of this compound, particularly in the context of its interaction with other materials.

XPS: XPS could be used to determine the elemental composition and chemical states of the elements on the surface of the material. SEM: SEM would be employed to visualize the surface morphology, particle size, and shape of the crystalline or amorphous solid.

Other Emerging Analytical Approaches in Chemical Characterization

The field of analytical chemistry is continually evolving, with new techniques offering enhanced sensitivity and resolution. For a compound like this compound, emerging techniques could include advanced NMR experiments (e.g., 2D NMR like COSY, HSQC, HMBC) to further confirm structural assignments. Additionally, computational chemistry can be used to predict spectroscopic data and molecular properties, providing a valuable comparison to experimental results.

Computational and Theoretical Investigations of 2 1 Phenylindazol 4 Yl Acetic Acid and Indazole Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic electronic properties of molecules. These methods allow for the characterization of molecular structure and the prediction of chemical reactivity, offering a theoretical framework to understand experimental observations.

Density Functional Theory (DFT) has emerged as a powerful methodology for computing the electronic structure and properties of molecules. mdpi.com It provides a basis for understanding the reactivity of indazole derivatives through the calculation of various descriptors. mdpi.com Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. The energy gap between these frontier orbitals (Egap = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Global reactivity parameters, derived from the conceptual framework of DFT, further quantify a molecule's reactivity. mdpi.comresearchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, given by ω = χ² / (2η).

Studies on various indazole derivatives have utilized these parameters to predict their behavior. For instance, DFT calculations on novel 3-carboxamide indazole derivatives revealed that specific substitutions lead to a more substantial HOMO-LUMO energy gap, suggesting greater stability. rsc.orgnih.gov Conversely, other analyses have shown that a smaller energy gap in certain derivatives correlates with higher predicted reactivity. mdpi.com These computational results are invaluable for understanding the intrinsic electronic nature of the indazole scaffold and how it is perturbed by different functional groups.

| Parameter | Symbol | Formula | Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | Egap | ELUMO - EHOMO | 5.3 | Indicator of chemical stability and reactivity. |

| Ionization Potential | I | -EHOMO | 6.5 | Energy needed to remove an electron. |

| Electron Affinity | A | -ELUMO | 1.2 | Energy released when an electron is added. |

| Electronegativity | χ | (I+A)/2 | 3.85 | Overall electron-attracting tendency. |

| Chemical Hardness | η | (I-A)/2 | 2.65 | Resistance to deformation of electron cloud. |

| Chemical Softness | S | 1/η | 0.38 | Measure of polarizability. |

| Electrophilicity Index | ω | χ²/(2η) | 2.79 | Propensity to accept electrons. |

Note: The values in the table are illustrative and not from a specific experimental or computational study on 2-(1-phenylindazol-4-yl)acetic acid.

The electronic properties and, consequently, the reactivity of the indazole ring are significantly influenced by the nature and position of its substituents. journal-vniispk.ruufms.br Quantum chemical studies allow for a systematic investigation of these effects. By computationally introducing different electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the indazole scaffold, researchers can predict how these changes will affect the molecule's reactivity descriptors and electrostatic potential.

For example, attaching an EDG (like -OCH₃ or -NH₂) to the indazole ring is generally expected to increase the EHOMO, making the molecule a better electron donor and more susceptible to electrophilic attack. Conversely, an EWG (like -NO₂ or -CF₃) tends to lower both HOMO and LUMO energies, making the molecule more electrophilic and potentially more reactive towards nucleophiles. journal-vniispk.ru

These substituent effects are critical for tuning the pharmacological properties of indazole derivatives. The distribution of charge within the molecule, visualized through Molecular Electrostatic Potential (MEP) maps, can be altered to enhance interactions with a specific biological target. ufms.br In a study on oxazole (B20620) derivatives, it was found that EDGs enhance the reactivity toward electrophilic attack at the nitrogen atom, a principle that can be extended to the indazole system. journal-vniispk.ru Understanding these electronic perturbations is fundamental for the rational design of new indazole-based compounds with desired activities.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques simulate the interaction between a small molecule (ligand), such as an indazole derivative, and a biological macromolecule (target), typically a protein or enzyme. These methods are crucial for predicting binding affinity and understanding the mechanism of action at a molecular level.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is widely used to screen virtual libraries of compounds and to elucidate the binding mode of active molecules. nih.gov For indazole derivatives, docking studies have been instrumental in identifying key interactions with various protein targets. rsc.orgnih.gov

For instance, docking analyses of indazole derivatives into the active site of renal cancer-related proteins have shown that specific substitutions can significantly enhance binding energy. rsc.orgnih.gov The analysis of docked poses reveals crucial interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the indazole scaffold and amino acid residues in the protein's binding pocket. nih.gov Docking of various indazole-3-carboxamide derivatives has demonstrated that the specific placement of the amide linker is critical for activity, highlighting the importance of regiochemistry in achieving potent biological effects. nih.gov These insights are invaluable for structure-based drug design, guiding the modification of the ligand to improve its affinity and selectivity for the target. nih.gov

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. mdanalysis.org MD simulations track the movements of atoms in the complex over time, providing insights into the conformational flexibility of both the ligand and the protein, the stability of their interaction, and the thermodynamics of binding. nih.govfrontiersin.org

MD simulations performed on indazole derivatives complexed with targets like Hypoxia-Inducible Factor-1α (HIF-1α) have shown that potent compounds remain stable within the active site throughout the simulation. nih.gov These simulations can reveal how the ligand induces conformational changes in the protein and how water molecules mediate their interaction. By calculating binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), researchers can obtain a more accurate prediction of binding affinity than from docking scores alone. frontiersin.orgnih.gov This dynamic understanding of the binding process is essential for refining lead compounds and predicting their in vivo behavior. mdanalysis.org

Cheminformatics in Structure-Activity Relationship (SAR) and Rational Design

Cheminformatics combines chemical, biological, and information sciences to support drug discovery. researchgate.net It plays a vital role in analyzing large datasets of chemical structures and their associated biological activities to derive Structure-Activity Relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netaboutscience.eu For indazole derivatives, 3D-QSAR studies have been successfully employed to understand the structural features that influence their inhibitory potency against targets like HIF-1α. nih.gov These models generate contour maps that visualize regions where steric bulk or specific electrostatic properties (positive or negative charge) are favorable or unfavorable for activity.

| Position/Moiety | Observation | Implication for Activity | Reference |

|---|---|---|---|

| Indazole N1-position | Substitution with substituted benzyl (B1604629) groups can be essential for certain activities. | Influences antispermatogenic properties. | austinpublishinggroup.com |

| Indazole C3-position | The regiochemistry of amide linkers is critical for CRAC channel blocking. | Specific orientations are required for potent inhibition. | nih.gov |

| Substituted Furan (B31954) Moiety | The presence and substitution pattern on a furan ring attached to the indazole is crucial for HIF-1 inhibition. | Key for high inhibitory potency. | elsevierpure.com |

| General Substituents | Steric and electrostatic fields around the molecule are predictive of HIF-1α inhibitory activity. | Bulky groups or specific charges in defined regions can enhance or decrease activity. | nih.gov |

These SAR and QSAR models, often combined with pharmacophore mapping which identifies the essential 3D arrangement of functional groups required for activity, provide a powerful framework for the rational design of new, more potent, and selective indazole derivatives. nih.govnih.gov By leveraging these computational tools, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. semanticscholar.orgnih.gov For indazole derivatives, QSAR studies are instrumental in predicting the inhibitory potency of new analogues and understanding the key molecular features that govern their activity.

The process involves generating a dataset of compounds with known activities, such as the half-maximal inhibitory concentration (IC50), which are then converted to a logarithmic scale (pIC50) for analysis. semanticscholar.org Using various software, a multitude of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic, steric, and hydrophobic characteristics.

Statistical methods, like Multiple Linear Regression (MLR) often combined with feature selection algorithms like Genetic Function Approximation (GFA), are then employed to build a QSAR model. semanticscholar.orgnih.gov The goal is to create a robust and predictive model, validated by statistical parameters such as the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). semanticscholar.org

For example, a hypothetical QSAR model for a series of indazole acetic acid derivatives might look like: pIC50 = β0 + β1(Descriptor A) - β2(Descriptor B) + ...

This equation would indicate that descriptors positively correlated with activity (like Descriptor A) enhance the biological response, while those with a negative correlation (like Descriptor B) diminish it. nih.gov Studies on structurally related heterocyclic compounds have shown that descriptors related to molecular refractivity, electronegativity, and surface area can significantly influence biological activity. nih.govmdpi.comresearchgate.net These models provide a quantitative framework for understanding the structure-activity relationships within the indazole class of compounds, guiding the design of new derivatives with potentially enhanced efficacy.

Pharmacophore Elucidation and Virtual Screening

Pharmacophore modeling is a crucial ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For indazole derivatives targeting enzymes like aldose reductase, a pharmacophore model typically consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net

The development of a pharmacophore model often starts with a set of known active compounds. These molecules are superimposed to identify common features responsible for their biological activity. The resulting hypothesis can then be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophore. nih.gov

This process acts as a hierarchical filter. nih.gov Initially, a large library of compounds can be rapidly screened, and only those molecules that fit the pharmacophore model are selected for further, more computationally intensive analysis. This significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov For instance, a pharmacophore model for aldose reductase inhibitors might specify the presence of an acidic group (like the acetic acid moiety in this compound) to interact with an anionic binding pocket in the enzyme, along with specific hydrophobic and aromatic features to occupy other key pockets. researchgate.netnih.gov

Virtual screening has successfully identified novel inhibitors for various targets. nih.gov For indazole derivatives, this approach has been applied to discover inhibitors for targets such as Unc-51-Like Kinase 1 (ULK1) and aldose reductase, demonstrating the power of integrating pharmacophore modeling and virtual screening in hit identification. nih.govnih.gov

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the biological target, typically a protein or enzyme, to design and optimize inhibitors. This approach is highly effective when a high-resolution crystal structure of the target is available. For indazole derivatives, SBDD has been particularly important in the development of aldose reductase inhibitors. mdpi.com

The primary tool in SBDD is molecular docking. semanticscholar.org Docking simulations predict the preferred orientation and binding affinity of a ligand when it forms a complex with the target protein. nih.gov This allows researchers to visualize how compounds like this compound and its analogues fit into the active site of an enzyme. The acetic acid group, for example, is often predicted to form key ionic and hydrogen bond interactions with residues in the enzyme's anion-binding pocket, while the phenylindazole core occupies adjacent hydrophobic pockets. nih.gov

The insights gained from docking studies guide the optimization of lead compounds. nih.gov For example, if a docking simulation reveals an unoccupied pocket near the bound ligand, medicinal chemists can design new derivatives with additional functional groups to fill that space, potentially increasing binding affinity and potency. SBDD can also be used to design inhibitors with improved selectivity. By comparing the active sites of the target enzyme (e.g., aldose reductase, AKR1B1) and related off-target enzymes (e.g., aldehyde reductase, ALR1), it is possible to design compounds that exploit subtle differences to achieve selective inhibition, thereby reducing potential side effects. mdpi.comnih.gov

In Silico Approaches for Mechanistic Predictions

In silico methods are powerful tools for predicting the mechanism of action of drug candidates at a molecular level. By simulating the interaction between a ligand and its target protein, these approaches can elucidate the key binding events that underpin biological activity. researchgate.net

Molecular docking studies, a cornerstone of this approach, can predict the specific amino acid residues within the active site that a compound interacts with. researchgate.net For indazole derivatives targeting aldose reductase, these studies often highlight interactions with key residues such as Tyr48, His110, and Trp111. researchgate.net The formation of hydrogen bonds, hydrophobic interactions, and ionic bonds with these residues is predicted to be crucial for the stabilization of the enzyme-inhibitor complex and, consequently, for the inhibitory mechanism. nih.gov

Beyond static docking, molecular dynamics (MD) simulations provide a more dynamic picture of the interaction. MD simulations track the movements and conformational changes of the protein-ligand complex over time, offering insights into the stability of the binding pose and the flexibility of the active site. nih.gov This can help confirm whether the interactions predicted by docking are maintained over a longer timescale.

These computational predictions about binding modes and key interactions provide testable hypotheses for experimental validation. They guide site-directed mutagenesis studies, where specific amino acid residues are altered to confirm their importance in ligand binding. Ultimately, these in silico mechanistic predictions provide a detailed molecular rationale for the observed structure-activity relationships and are indispensable for the rational design of new, more effective therapeutic agents. researchgate.netnih.gov

Emerging Research Perspectives and Methodological Advancements for 2 1 Phenylindazol 4 Yl Acetic Acid

Innovations in Synthetic Methodologies for Indazole Scaffolds

The construction of the indazole core has been a subject of intense investigation, with a focus on developing more efficient, versatile, and sustainable synthetic routes. Historically, many methods relied on hydrazine (B178648) precursors or the formation of diazo species. diva-portal.org However, recent innovations have shifted towards novel N-N bond-forming reactions, which offer new pathways to access diverse indazole scaffolds, including those of acetic acid derivatives. diva-portal.orgacs.org

A significant advancement is the development of cascade N-N bond-forming reactions for synthesizing indazole acetic acid scaffolds. researchgate.netwhiterose.ac.uk One such method involves the base-mediated condensation of readily available 3-amino-3-(2-nitroaryl)propanoic acids. diva-portal.orgresearchgate.net This strategy allows for the synthesis of three distinct types of indazole acetic acid derivatives—unsubstituted, hydroxy, and alkoxy—simply by selecting an appropriate nucleophile or solvent. diva-portal.orgresearchgate.net For instance, using simple alcohols as solvents under microwave irradiation at high temperatures yields various 2-alkoxyacetic acid derivatives, while using ethanolamine (B43304) as the solvent can lead to the formation of the unsubstituted indazole acetic acid in excellent yield. diva-portal.orgresearchgate.net This method tolerates a range of functional groups and has been used to synthesize numerous novel indazole acetic acids. whiterose.ac.uk

Another innovative strategy involves the oxidative cyclization of 2-aminomethyl-phenylamines to form the indazole N-N bond. acs.org This protocol is robust and can selectively produce various 2-substituted 2H-indazoles, which are frequently employed in drug design. acs.org Metal-catalyzed reactions also represent a major area of innovation. Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have been developed for the efficient synthesis of 2H-indazoles. nih.gov Similarly, palladium-catalyzed intramolecular C-H amination reactions and rhodium/copper-catalyzed C-H activation and C-N/N-N coupling reactions provide powerful tools for constructing the indazole ring system with high yields and functional group tolerance. nih.gov

These advanced synthetic methods provide researchers with a versatile toolkit to create a wide array of derivatives of 2-(1-phenylindazol-4-yl)acetic acid, facilitating the exploration of structure-activity relationships.

Table 1: Comparison of Modern Synthetic Methods for Indazole Scaffolds

| Method | Precursors | Key Features | Typical Products | Citations |

| Base-Mediated Cascade Cyclization | 3-amino-3-(2-nitroaryl)propanoic acids | Forms N-N bond; solvent choice dictates product type (unsubstituted, hydroxy, alkoxy). | Substituted Indazole Acetic Acids | researchgate.net, whiterose.ac.uk, diva-portal.org |

| Oxidative Cyclization | 2-aminomethyl-phenylamines | N-N bond formation; selective for 2-substituted isomers. | 2-Substituted 2H-Indazoles | acs.org |

| Copper-Catalyzed 3-Component Reaction | 2-bromobenzaldehydes, primary amines, sodium azide | One-pot synthesis; ligand-free conditions possible. | 2H-Indazoles | nih.gov |

| Rh/Cu-Catalyzed C-H Activation | Imidate esters, nitrosobenzenes | Redox-neutral conditions; forms C-N and N-N bonds. | 1H-Indazoles | nih.gov |

| PIFA-Mediated C-H Amination | Arylhydrazones | Metal-free oxidation; good functional group compatibility. | 1H-Indazoles | nih.gov |

Integration of Advanced Computational Techniques in Molecular Design and Prediction

The design and optimization of bioactive molecules like this compound are increasingly driven by advanced computational techniques. In silico methods such as molecular docking and Density Functional Theory (DFT) are becoming indispensable for predicting binding affinities, understanding ligand-receptor interactions, and elucidating the physicochemical properties of novel compounds before their synthesis. nih.govrsc.org

Molecular docking studies are routinely used to assess the binding effectiveness of new indazole derivatives against specific biological targets. For example, in a recent study on novel indazole-3-carboxamide derivatives, molecular docking was used to evaluate their interaction with a renal cancer-related protein (PDB: 6FEW). nih.govrsc.org The analysis identified specific derivatives with the highest binding energies, highlighting key interactions such as hydrogen bonding and alkyl interactions with amino acid residues in the protein's active site. nih.gov Such studies provide crucial insights into the probable mechanisms of inhibition and guide the rational design of more potent molecules. nih.gov

DFT calculations further complement these studies by revealing the electronic properties of the molecules. By calculating the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, researchers can infer the chemical reactivity and kinetic stability of the designed compounds. nih.gov These computational approaches, often part of a larger in silico/synthesis pipeline, allow for the rapid screening of virtual libraries of compounds, prioritizing those with the most promising predicted activity for synthesis and biological evaluation. nih.gov This synergy between computational prediction and experimental validation accelerates the discovery process for new therapeutic agents based on the indazole scaffold.

Exploration of Undiscovered Molecular Targets and Biological Mechanisms

While the indazole scaffold is present in drugs with known mechanisms, such as the anti-inflammatory drug Bendazac, ongoing research aims to uncover novel biological activities and molecular targets for derivatives like this compound. diva-portal.orgbiotech-asia.org The structural versatility of the indazole ring allows it to interact with a wide range of biological macromolecules, leading to diverse pharmacological effects including anti-inflammatory, anticancer, and antimicrobial activities. nih.govnih.gov

Recent studies on various indazole derivatives have identified several promising molecular targets. For instance, certain 1H-indazole derivatives have been identified as potent inhibitors of multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR-2, Tie-2, and EphB4. nih.gov Other derivatives have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) and mutant forms of the Epidermal Growth Factor Receptor (EGFR). nih.gov In the context of cancer, some indazole compounds are being investigated as multi-kinase inhibitors targeting c-Kit, PDGFRβ, and FLT3. nih.gov

Furthermore, research into 1H-indazole-3-amine derivatives has suggested a potential mechanism involving the p53-MDM2 pathway. One compound was found to reduce the expression of the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax, pointing towards a potential role in inducing apoptosis in cancer cells. mdpi.com In the realm of infectious diseases, 3-phenyl-1H-indazole derivatives have demonstrated significant anticandidal activity, suggesting that this scaffold could be developed into new antifungal agents. nih.gov The analgesic activity of some indazole derivatives is thought to be mediated through the inhibition of the cyclooxygenase (COX) pathway and the subsequent reduction in prostaglandin (B15479496) levels. biotech-asia.org This broad range of activities underscores the vast potential for discovering new therapeutic applications for indazole-based compounds.

Table 2: Investigated Biological Targets for Indazole Derivatives

| Target Class | Specific Target(s) | Associated Activity | Representative Scaffold Class | Citations |

| Protein Kinases | VEGFR-2, Tie-2, EphB4, FGFRs, EGFR, c-Kit, PDGFRβ, FLT3 | Anticancer, Anti-angiogenesis | 1H-Indazole, 2H-Indazole | nih.gov |

| Apoptosis Regulators | p53-MDM2, Bcl-2, Bax | Anticancer | 1H-Indazole-3-amine | mdpi.com |

| Enzymes | Cyclooxygenase (COX) | Analgesic, Anti-inflammatory | 3-methyl-1-carbethoxy ethyl indazole | biotech-asia.org |

| Fungal Targets | Not specified | Anticandidal | 3-phenyl-1H-indazole | nih.gov |

Cross-Disciplinary Approaches in Indazole Chemical Biology

The study of this compound and its analogs is increasingly benefiting from cross-disciplinary approaches that merge synthetic organic chemistry, computational modeling, and molecular biology. This field, often termed chemical biology, seeks to use chemical tools to probe and manipulate biological systems, leading to a deeper understanding of both the compound's function and the biological pathways it affects. nih.gov

A typical workflow in modern indazole research involves a synergistic cycle of design, synthesis, and evaluation. pnrjournal.com It often begins with in silico design and molecular docking to predict the activity of novel derivatives against a specific biological target. nih.govmdpi.com Guided by these computational predictions, target molecules are then synthesized using innovative chemical methods. mdpi.com Following synthesis and structural confirmation, the compounds undergo biological evaluation, for example, through in vitro screening against cancer cell lines or microbial strains. nih.govmdpi.com

The results from these biological assays feed back into the design phase. Structure-activity relationship (SAR) studies are conducted to understand how different chemical modifications affect potency and selectivity. mdpi.com This iterative process, which combines the precision of chemical synthesis with the predictive power of computational tools and the empirical data from biological testing, is a hallmark of modern drug discovery and chemical biology. nih.govpnrjournal.com By integrating these diverse fields, researchers can more efficiently navigate the complex landscape of molecular interactions to develop potent and selective probes and potential therapeutic leads based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.